2-Bromo-6-isopropenyl-3-methoxypyridine
Description
The compound features a pyridine backbone with bromine (Br) at position 2, a methoxy group (-OCH₃) at position 3, and an isopropenyl group (-C(CH₂)=CH₂) at position 4. This configuration suggests unique reactivity due to the electron-withdrawing bromine and electron-donating methoxy group, combined with the steric and electronic effects of the isopropenyl substituent.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-3-methoxy-6-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6(2)7-4-5-8(12-3)9(10)11-7/h4-5H,1H2,2-3H3 |
InChI Key |
GIADZIHDOUIBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities but differ in substituent types and positions:
Key Observations:
- Halogen Effects : Bromine and chlorine substituents (e.g., in and ) enhance electrophilicity, favoring nucleophilic substitution reactions.
- Methoxy Positioning : Methoxy groups at position 3 (as in the target compound) donate electron density via resonance, contrasting with position 5 (as in ), which alters regioselectivity in reactions.
- Isopropenyl vs.
Physical and Chemical Properties
Data inferred from analogs:
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